4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C14H25BO2 and a molecular weight of 236.16 g/mol . This compound is known for its unique structure, which includes a dioxaborolane ring and a cyclohexylidene moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a cyclohexylidene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The dioxaborolane ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of boron-containing compounds .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The compound can form stable complexes with various nucleophiles, facilitating its use in organic synthesis and other applications. The specific pathways and molecular targets depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-2-[(2-phenylcyclohexylidene)methyl]-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-[(2-cyclohexylidene)methyl]-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane is unique due to its specific cyclohexylidene moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
2349399-44-4 |
---|---|
Molecular Formula |
C14H25BO2 |
Molecular Weight |
236.2 |
Purity |
95 |
Origin of Product |
United States |
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